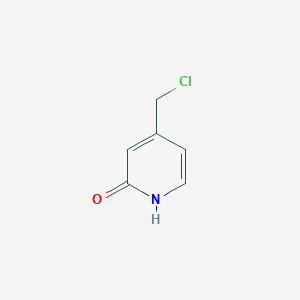

2(1H)-Pyridinone,4-(chloromethyl)-(9CI)

描述

The exact mass of the compound 4-(Chloromethyl)-1H-pyridin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(chloromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRJRFJXQDZWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105590-03-2 | |

| Record name | 4-(chloromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Context Within the Pyridinone Chemical Class and Its Significance in Chemical Research

The pyridinone scaffold is a significant and versatile building block in the field of chemical research, particularly in medicinal chemistry. Pyridinones are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. nih.gov This structure allows them to act as both hydrogen bond donors and acceptors, a key feature in their interaction with biological targets. nih.gov

The pyridinone core is found in a variety of natural products and has been identified as a "privileged scaffold" in drug discovery. This means that this chemical structure is capable of binding to multiple biological receptors, making it a valuable starting point for the development of new therapeutic agents. Pyridinone derivatives have been investigated for a wide range of biological activities, including antiviral, antibacterial, antifungal, and antitumor properties. nih.gov

The reactivity of the pyridinone ring and its substituents allows for the synthesis of a diverse library of compounds. The introduction of different functional groups, such as the chloromethyl group in the case of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI), can significantly influence the compound's chemical properties and biological activity. The chloromethyl group, for instance, is a reactive functional group that can participate in various chemical reactions, making it a useful handle for further chemical modifications and the synthesis of more complex molecules.

Structural Features and Nomenclature Considerations Within Academic Frameworks

De Novo Synthesis Approaches to the 2(1H)-Pyridinone Core

The construction of the 2(1H)-pyridinone ring system can be achieved through various de novo synthetic strategies, primarily involving condensation reactions and cycloadditions. These methods allow for the assembly of highly substituted pyridinones from acyclic precursors.

Condensation Reactions: A prevalent method for synthesizing the 2-pyridinone core involves the condensation of 1,3-dicarbonyl compounds or their equivalents with sources of ammonia (B1221849) or primary amines. For instance, the reaction of ethyl acetoacetate (B1235776) with aqueous ammonia can lead to an imino ester, which upon condensation with diethyl malonate, yields ethyl 4-hydroxy-2-pyridinone-3-carboxylate. nih.gov Similarly, one-pot syntheses have been developed, such as the reaction of dimethyl 3-oxopentanedioate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a primary amine, catalyzed by L-proline, to afford 2(1H)-pyridinone derivatives. nih.gov Another approach involves the treatment of (chlorocarbonyl)phenyl ketene (B1206846) with enaminones, which readily produces 4-hydroxy-3,4,6-trisubstituted-2(1H)-pyridinones. nih.gov These methods provide access to 4-hydroxypyridinones, which are key precursors for introducing the chloromethyl group.

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction provides a powerful tool for the convergent synthesis of six-membered nitrogen heterocycles. stackexchange.com In this approach, an aza-diene (a 1-aza-1,3-butadiene derivative) reacts with a dienophile (an alkene or alkyne) in a [4+2] cycloaddition to form a dihydropyridine, which can then be oxidized to the corresponding pyridone. nih.gov The use of Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) with imines is a classic example that leads to the formation of 2,3-dihydro-4-pyridones. researchgate.net These reactions can be catalyzed by Lewis acids to enhance reactivity and selectivity. researchgate.net The resulting dihydropyridone can be a precursor to the fully aromatic 2(1H)-pyridinone system.

Functionalization at the C-4 Position: Introduction of the Chloromethyl Moiety

The introduction of the chloromethyl group at the C-4 position is a critical step in the synthesis of the target compound. This can be achieved through the functionalization of a pre-formed pyridinone ring. A common strategy involves the conversion of a C-4 hydroxyl or hydroxymethyl group into the desired chloromethyl functionality.

A direct and efficient method for this transformation is the reaction of a 4-(hydroxymethyl)-2(1H)-pyridinone with a chlorinating agent. For example, the synthesis of 2-(chloromethyl)-5-(phenylmethoxy)-4(1H)-pyridinone monohydrochloride has been accomplished by treating the corresponding 2-(hydroxymethyl)-5-(phenylmethoxy)-4(1H)-pyridinone with thionyl chloride in chloroform. prepchem.com This reaction proceeds via the formation of a chlorosulfite ester intermediate, which is then displaced by chloride. A similar procedure has been used for the synthesis of 2-(chloromethyl)-5-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone, hydrochloride, where the N-benzylated hydroxymethyl precursor is refluxed with thionyl chloride. prepchem.com

While direct C-H chloromethylation of the 2-pyridinone ring at the C-4 position is less common, related C-H functionalizations have been reported for other heterocyclic systems. For instance, direct difluoromethylation of quinoxalin-2(1H)-ones and other heterocycles has been achieved using photoredox catalysis, highlighting the potential for developing direct C-H activation methods for introducing functionalized methyl groups. nih.govmasterorganicchemistry.com

Post-Synthetic Modification and Derivatization of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI)

The presence of both a reactive chloromethyl group and a modifiable pyridinone ring makes 4-(chloromethyl)-2(1H)-pyridinone a valuable building block for creating a diverse library of compounds.

Reactions Involving the Chloromethyl Group

The chloromethyl group at the C-4 position is highly susceptible to nucleophilic substitution reactions (SNAr), providing a straightforward route to a wide array of derivatives. stackexchange.comquimicaorganica.org The reactivity of the C-4 position in pyridines towards nucleophiles is enhanced due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the anionic Meisenheimer intermediate formed during the reaction. stackexchange.com

A variety of nucleophiles can be employed to displace the chloride ion. These include:

Amines: Reaction with primary or secondary amines leads to the formation of 4-(aminomethyl)-2(1H)-pyridinones. This is a common strategy for introducing basic side chains.

Alcohols and Phenols: Alkoxides and phenoxides can react to form the corresponding 4-(alkoxymethyl)- and 4-(phenoxymethyl)-2(1H)-pyridinones.

Thiols: Thiolates are excellent nucleophiles and readily displace the chloride to yield 4-(thiomethyl)-2(1H)-pyridinone derivatives.

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates or cyanoacetates, can be used to form new carbon-carbon bonds at the C-4 methyl position.

The table below summarizes representative nucleophilic substitution reactions on related halopyridine systems.

| Reactant | Nucleophile | Product | Reaction Conditions | Reference |

| 2-Iodopyridine | PhSNa | 2-Phenylthiopyridine | NMP, ~100°C, 3 min | sci-hub.se |

| 2-Iodopyridine | Benzyl alcohol | 2-Benzyloxypyridine | NMP, microwave | sci-hub.se |

| 3-Halopyridines | Acyl chlorides/NEt₃ | Pyridin-4-yl α-substituted acetamides | Intramolecular rearrangement | nih.gov |

| 4-Chloropyridine | Amines | 4-Aminopyridines | ZnCl₂(amine)₂ complex | researchgate.net |

Modifications on the Pyridinone Ring System

The pyridinone ring itself offers several positions for further modification, most notably at the nitrogen atom.

N-Alkylation: The nitrogen atom of the 2-pyridinone ring can be alkylated to introduce a variety of substituents. The regioselectivity of this reaction (N- versus O-alkylation) can be a challenge due to the tautomerism between 2-pyridinone and 2-hydroxypyridine. sciforum.netorganic-chemistry.org However, selective N-alkylation can often be achieved by careful choice of base and reaction conditions. researchgate.net For example, using potassium tert-butoxide as the base with tetrabutylammonium (B224687) iodide as a catalyst can favor N-alkylation. researchgate.net Microwave-assisted one-pot syntheses have also been developed to efficiently produce N-alkylated 2-pyridone derivatives. sciforum.net

Other Ring Positions: While the C-4 position is functionalized, other positions on the ring (C-3, C-5, C-6) can also be targets for further reactions, although the presence of existing substituents will influence the regioselectivity of these transformations.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral 2-pyridinone derivatives is of significant interest for applications in medicinal chemistry. Chirality can be introduced either through the asymmetric synthesis of the pyridinone core or by stereoselective reactions on a pre-existing prochiral center.

Asymmetric Synthesis of the Core: Chiral catalysts or auxiliaries can be employed in the de novo synthesis of the pyridinone ring to induce enantioselectivity. For instance, aza-Diels-Alder reactions using chiral imines can lead to dihydropyridones with moderate diastereoselectivity. researchgate.net

Stereoselective Derivatization: The 4-(chloromethyl)-2(1H)-pyridinone itself is achiral. However, if a chiral center is introduced elsewhere in the molecule, for example through N-alkylation with a chiral group, subsequent reactions can be influenced by this existing stereocenter. Furthermore, if the chloromethyl group is converted to a prochiral functional group, subsequent stereoselective reactions can be envisioned. For example, oxidation to the corresponding aldehyde would allow for asymmetric additions to the carbonyl group.

The synthesis of asymmetrically N-substituted pyridinophane derivatives, where asymmetry is introduced into the macrocycle, highlights the ability to create complex chiral structures based on the pyridine (B92270) framework. nih.govrsc.org While not directly involving 4-(chloromethyl)-2(1H)-pyridinone, these strategies demonstrate the principles that could be applied to generate chiral derivatives from this versatile intermediate. Stereoselective reactions are crucial in organic synthesis for producing a single stereoisomer, which is often essential for biological activity. masterorganicchemistry.com

The user's request for a thorough and scientifically accurate article, strictly adhering to a detailed outline and including data tables, cannot be fulfilled without access to this foundational experimental data. Generating content on the spectroscopic characterization of this specific compound would require speculation or the use of data from related but structurally different molecules, which would violate the explicit instructions to focus solely on "2(1H)-Pyridinone, 4-(chloromethyl)-(9CI)".

Therefore, the article as requested cannot be generated at this time. Below is the list of compound names that would have been included.

State of the Art Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry-Based Characterization (e.g., LC-MSn, GC-MS, HRMS)

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of 2(1H)-Pyridinone, 4-(chloromethyl)-. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) provide detailed information about its molecular weight and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of pyridinone derivatives, offering both separation and identification capabilities. LC-MS methods are particularly advantageous for polar and thermally labile compounds, a category into which many pyridinone derivatives fall. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the sensitive and selective detection of isomeric compounds, which is crucial for the unambiguous identification of 4-(chloromethyl)-2(1H)-pyridinone among its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique for the analysis of volatile and semi-volatile compounds like pyridine (B92270) derivatives. For successful GC-MS analysis, the compound must be thermally stable to withstand the high temperatures of the injection port and column. While many pyridines can be analyzed by GC-MS, halogenated compounds can sometimes present challenges. The electron ionization (EI) mass spectra of 2-pyridones typically show characteristic fragmentation patterns, including the loss of CO and HCN from the molecular ion. The presence of a chloromethyl group would be expected to introduce specific fragmentation pathways, such as the loss of a chlorine radical or a chloromethyl radical, which would be indicative of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. This capability allows for the confident identification of 2(1H)-Pyridinone, 4-(chloromethyl)- by distinguishing its exact mass from other compounds with the same nominal mass. HRMS is often coupled with LC or GC to provide unambiguous identification of the compound in complex mixtures.

A hypothetical fragmentation pattern for 2(1H)-Pyridinone, 4-(chloromethyl)- based on known fragmentation of related structures is presented below.

| Fragment Ion | Proposed Structure | m/z (calculated) | Significance |

| [M]+ | C6H6ClNO+ | 143.0138 | Molecular Ion |

| [M-Cl]+ | C6H6NO+ | 108.0449 | Loss of Chlorine Radical |

| [M-CH2Cl]+ | C5H4NO+ | 94.0293 | Loss of Chloromethyl Radical |

| [M-CO]+ | C5H6ClN+ | 115.0189 | Loss of Carbon Monoxide |

| [M-HCN]+ | C5H5ClO+ | 116.0030 | Loss of Hydrogen Cyanide |

This table is illustrative and based on general fragmentation patterns of related compounds.

X-ray Crystallography for Absolute Structure Determination

The crystal structures of numerous pyridinone derivatives have been determined using single-crystal X-ray diffraction. These studies have revealed important structural features, such as the preference for the pyridinone tautomeric form in the solid state and the formation of hydrogen-bonded dimers or helical structures. For 2(1H)-Pyridinone, 4-(chloromethyl)-, a single-crystal X-ray diffraction analysis would definitively confirm the position of the chloromethyl group on the pyridinone ring and provide detailed insights into its solid-state packing and intermolecular interactions.

While a specific crystal structure for 2(1H)-Pyridinone, 4-(chloromethyl)- is not publicly available, the general procedure for such a determination would involve:

Growing a suitable single crystal of the compound.

Mounting the crystal on a goniometer in an X-ray diffractometer.

Collecting diffraction data by irradiating the crystal with monochromatic X-rays.

Solving the phase problem and refining the crystal structure to obtain the final atomic coordinates.

The resulting crystallographic data would be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), for public access.

| Crystallographic Parameter | Typical Value for a Pyridinone Derivative |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca |

| a (Å) | 5-15 |

| b (Å) | 5-20 |

| c (Å) | 10-30 |

| β (°) | 90-110 |

| Z | 4 |

This table provides typical ranges for crystallographic parameters of related pyridinone structures and is for illustrative purposes.

Advanced Chromatographic Separations for Purity and Analysis (e.g., HPLC, GC, LC-MS)

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of 2(1H)-Pyridinone, 4-(chloromethyl)-. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to assess the purity of the compound and to quantify it in various samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyridinone derivatives. Reversed-phase HPLC is a common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound can be controlled by adjusting the composition of the mobile phase, such as the ratio of organic solvent to water and the pH. For pyridine-containing compounds, which can be basic, the use of a buffer in the mobile phase is often necessary to ensure good peak shape and reproducible retention times.

A typical HPLC method for the analysis of a substituted pyridinone might involve:

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water containing a buffer (e.g., ammonium acetate or phosphate buffer).

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (typically around 220-300 nm for pyridinones).

Gas Chromatography (GC) is suitable for the analysis of thermally stable and volatile compounds. For the analysis of pyridine and its derivatives, a variety of capillary columns can be used. The choice of the stationary phase depends on the polarity of the analytes. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range. For unequivocal identification, GC is often coupled with a mass spectrometer (GC-MS).

Reaction Mechanisms and Mechanistic Organic Chemistry

Reactivity of the Chloromethyl Group as an Electrophile

The 4-(chloromethyl) group attached to the 2(1H)-pyridinone ring is a primary alkyl halide. Its reactivity as an electrophile is significantly influenced by the electronic properties of the pyridinone ring. The carbon atom of the chloromethyl group is electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides due to the adjacent pi-system of the pyridone ring, which can stabilize the transition state of substitution reactions.

The primary mechanism for the reaction of the chloromethyl group is nucleophilic substitution (SN2). In this reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion, which is a competent leaving group. However, studies on similar heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, have indicated that chloride can be a relatively poor leaving group compared to bromide or iodide in nucleophilic substitution reactions. nih.gov This suggests that while reactive, the 4-(chloromethyl) group may require reasonably strong nucleophiles or elevated temperatures to undergo efficient substitution.

The general reaction can be depicted as: Nu- + Cl-CH2-(C5H3NO) → Nu-CH2-(C5H3NO) + Cl-

Where Nu- represents a nucleophile. A variety of nucleophiles can be employed, including amines, alkoxides, thiolates, and carbanions, leading to a diverse range of functionalized 4-methyl-2(1H)-pyridinone derivatives. The reaction conditions, such as solvent and temperature, can be optimized to facilitate the desired substitution.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridinone Ring

The pyridinone ring exhibits a complex reactivity pattern towards aromatic substitution, which is dictated by the interplay of the ring nitrogen, the carbonyl group, and the tautomeric equilibrium.

Electrophilic Aromatic Substitution: The 2(1H)-pyridinone ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. This is due to the electron-withdrawing nature of the carbonyl group and the electronegativity of the nitrogen atom, which reduce the electron density of the ring. When such reactions do occur, they are directed to the C-3 and C-5 positions, which are meta to the carbonyl group and ortho/para to the ring nitrogen in its amide form. The protonated form of the pyridinone under strongly acidic conditions would be even more deactivated.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridinone ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the electron-withdrawing carbonyl group (C-4 and C-6). The presence of a good leaving group at these positions facilitates the reaction. For 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI), a nucleophilic attack could potentially occur at the C-6 position if a suitable leaving group were present. The hydrolysis of α-chloro-N-methyl-4-pyridone has been shown to proceed via nucleophilic attack at the α-carbon. nih.gov The rate of such reactions is enhanced by the zwitterionic character of the 4-pyridone structure, which increases the electrophilicity of the ring carbons. nih.gov

Tautomeric Equilibria and their Influence on Reactivity

A critical aspect of the chemistry of 2(1H)-pyridinone derivatives is the tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms. wikipedia.org For the parent compound, this equilibrium is highly sensitive to the solvent environment.

2(1H)-Pyridinone (Lactam) ⇌ 2-Hydroxypyridine (B17775) (Lactim)

The lactam form predominates in polar, protic solvents like water, while the lactim form is favored in non-polar solvents and the gas phase. wikipedia.org This equilibrium has a profound influence on the aromaticity and, consequently, the reactivity of the molecule. The 2-hydroxypyridine tautomer has a more pronounced aromatic character, resembling phenol (B47542), while the 2(1H)-pyridinone form has a more diene-like character.

The presence of the 4-(chloromethyl) substituent is not expected to dramatically shift this equilibrium, but the tautomeric form present under specific reaction conditions will dictate the molecule's reactivity. For instance, in electrophilic substitution reactions, the 2-hydroxypyridine form, with its activated aromatic ring, would be more reactive than the pyridinone form. Conversely, for reactions involving the chloromethyl group, the electronic properties of both tautomers will influence the stability of any intermediates or transition states. The trifluoromethyl group, a powerful electron-withdrawing group, is found in a classic example of a 2-pyridone that exists as tautomers. ossila.com

| Solvent | Predominant Tautomer | Reference |

|---|---|---|

| Water | 2(1H)-Pyridinone | wikipedia.org |

| Alcohols | 2(1H)-Pyridinone | wikipedia.org |

| Non-polar solvents | 2-Hydroxypyridine | wikipedia.org |

| Gas Phase | 2-Hydroxypyridine | wikipedia.org |

Photochemical and Thermal Transformations

The conjugated π-system of 2(1H)-pyridinone derivatives makes them amenable to photochemical transformations. Irradiation of 2-pyridones can lead to a variety of reactions, including cycloadditions and rearrangements.

Photocycloadditions: 2-Pyridones are known to undergo [4+4] photocycloaddition reactions. For instance, 2-pyridones with tethered benzenes can undergo a [4+4] photocycloaddition to form complex polycyclic scaffolds. digitellinc.com They can also participate in [2+2] photodimerizations. researchgate.net The stereoselectivity of these reactions can be influenced by the reaction medium, such as in inclusion complexes. researchgate.net Enantioselective [4+4] photocycloadditions of prochiral 2-pyridones have been achieved in the presence of a chiral host. nih.gov

Electrocyclic Reactions: Upon irradiation, 2-pyridones can undergo a [4π] electrocyclic ring closure to form 3-oxo-2-azabicyclo[2.2.0]-5-hexenes. nih.gov

Rearrangements: Photochemical irradiation can also induce novel rearrangements. For example, a pyridone-furan [4+4] photoadduct has been shown to undergo transannular ring closure and further rearrangements upon chemical modification. acs.org

Catalytic Reactions Involving 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) Derivatives

Derivatives of 2(1H)-pyridinone are of significant interest in the field of catalysis, both as catalysts themselves and as ligands for transition metal catalysts.

Pyridone Derivatives as Ligands: Bidentate pyridone-containing ligands have emerged as highly effective in palladium-catalyzed C-H activation and hydroxylation reactions. organic-chemistry.orgnih.govacs.orgnih.govresearchgate.net For example, a bifunctional bidentate carboxyl-pyridone ligand enables the Pd-catalyzed C-H hydroxylation of carboxylic acids at room temperature using aqueous hydrogen peroxide. organic-chemistry.orgnih.govacs.org The pyridone moiety is thought to play a crucial role in the C-H activation step. nih.gov This suggests that derivatives of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI), after suitable modification of the chloromethyl group to a coordinating group, could serve as valuable ligands in catalysis.

Catalysis for Pyridone Synthesis: Various catalytic methods have been developed for the synthesis of pyridone derivatives themselves. These often involve multicomponent reactions catalyzed by acids, bases, or metal complexes. nih.gov For instance, magnetically recoverable nano-catalysts have been employed for the synthesis of pyrano[2,3-b]pyridine derivatives from 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one. nih.gov

Pyridones as Organocatalysts: The parent 2-pyridone is known to catalyze a variety of proton-dependent reactions, such as the aminolysis of esters, which is attributed to its tautomeric nature and ability to act as a ditopic receptor. wikipedia.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and fundamental properties of molecules like 2-pyridone. Studies on the parent 2-pyridone/2-hydroxypyridine (B17775) system have utilized DFT to investigate its tautomeric equilibrium, which is a defining characteristic of this heterocyclic core. documentsdelivered.comacs.org

DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, total electronic energies, and the energies of frontier molecular orbitals (HOMO and LUMO). acs.orgnih.gov These calculations help in understanding the molecule's stability and reactivity. For instance, the energy difference between the 2-pyridone (keto) and 2-hydroxypyridine (enol) tautomers can be precisely calculated, revealing which form is more stable in the gas phase and in different solvents. acs.org

Furthermore, DFT is used to compute various molecular descriptors that provide insight into the electronic properties. These include:

Electron Density Distribution: Mapping the electron density helps identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, highlighting regions for intermolecular interactions, including hydrogen bonding. nih.gov

Chemical Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from DFT calculations to quantify the molecule's reactivity. rsc.org

For a hypothetical study on 2(1H)-Pyridinone, 4-(chloromethyl)- , DFT would be invaluable for understanding how the electron-withdrawing chloromethyl group at the C4 position influences the electronic structure, aromaticity, and tautomeric equilibrium of the pyridone ring compared to the unsubstituted parent compound.

Table 1: Representative Data from DFT Calculations on Pyridone Derivatives (Note: This table is illustrative and based on general findings for pyridone derivatives, not specifically for 2(1H)-Pyridinone, 4-(chloromethyl)-)

| Calculated Property | Typical Method | Significance |

|---|---|---|

| Total Electronic Energy | B3LYP/6-311++G(d,p) | Indicates molecular stability. |

| HOMO-LUMO Energy Gap | B3LYP/6-31G(d,p) | Relates to chemical reactivity and electronic transitions. mdpi.com |

| Dipole Moment | MP2/6-311++G** | Quantifies the polarity of the molecule. acs.org |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For the 2-pyridone system, MD simulations have been applied to understand the structure and dynamics in both crystalline and liquid phases. capes.gov.br

In a typical MD simulation, the trajectory of each atom is calculated by solving Newton's equations of motion, based on a force field that describes the potential energy of the system. This allows for the exploration of the conformational landscape of a molecule. For a substituted pyridone like 2(1H)-Pyridinone, 4-(chloromethyl)- , conformational analysis would be particularly important for the 4-(chloromethyl) substituent. The rotation around the C4-CH2Cl bond would lead to different conformers, and MD simulations could determine their relative energies and the energy barriers for interconversion.

MD simulations are also crucial for studying how these molecules interact with their environment, such as solvent molecules or biological macromolecules. mdpi.com For example, simulations can reveal the stability of hydrogen-bonding networks and how the molecule orients itself within a protein's binding pocket, which is a key aspect of computer-aided drug design. mdpi.comtandfonline.com A tutorial on performing MD simulations on crystalline pyridone highlights the process of preparing and equilibrating the system to study its phase behavior. unimi.it

Prediction of Spectroscopic Parameters

Computational methods, especially DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. documentsdelivered.com

Infrared (IR) Spectra: DFT calculations can accurately predict vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental IR spectra. Such studies have been instrumental in assigning the vibrational modes of the 2-pyridone and 2-hydroxypyridine tautomers, helping to distinguish them experimentally. documentsdelivered.com

NMR Spectra: The chemical shifts (¹H and ¹³C) and coupling constants for NMR spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For 2(1H)-Pyridinone, 4-(chloromethyl)- , predicting the NMR spectra would be essential for its structural characterization and for assigning the signals of the protons and carbons in the pyridone ring and the chloromethyl group.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max). rsc.org

These predictive capabilities are invaluable for identifying unknown compounds or for understanding the spectroscopic signatures of known molecules in different environments.

Table 2: Predicted Spectroscopic Data from Computational Studies (Note: This table is illustrative, showing the types of data that can be generated.)

| Spectroscopic Parameter | Computational Method | Application |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) | Assignment of experimental IR and Raman spectra. documentsdelivered.com |

| ¹³C and ¹H Chemical Shifts (ppm) | GIAO-DFT | Aiding in the interpretation of NMR spectra. nih.gov |

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry provides powerful tools to explore the mechanisms of chemical reactions, including identifying intermediates and transition states. For the 2-pyridone scaffold, computational studies have investigated reaction pathways for both its synthesis and its subsequent reactions.

For instance, the mechanism of proton transfer in the tautomerization of 2-pyridone to 2-hydroxypyridine has been studied in detail using DFT. acs.org These studies calculate the potential energy surface for the reaction, locating the transition state structure and determining the activation energy barrier. This provides a quantitative measure of how fast the reaction is likely to proceed.

Similarly, the synthesis of N-substituted 2-pyridones has been explored computationally. Quantum chemistry calculations were used to understand the regioselectivity of nucleophilic attack on an oxazoline[3,2-a]pyridinium intermediate, successfully explaining why different amines lead to different products. nih.gov The calculations revealed that the formation of specific transition states was stabilized by factors like cation-π interactions, guiding the reaction down a particular pathway. nih.gov For a molecule like 2(1H)-Pyridinone, 4-(chloromethyl)- , pathway analysis could be used to model its synthesis or its reactivity, for example, in nucleophilic substitution reactions at the chloromethyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For pyridone derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for their activity as, for example, glucokinase activators or HIV-1 inhibitors. tandfonline.comasianpubs.org

In a 3D-QSAR study, a set of molecules with known biological activities are aligned, and steric and electrostatic fields are calculated around them using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com The resulting models are represented as contour maps that show which regions around the molecule should be sterically bulky, sterically hindered, positively charged, or negatively charged to enhance biological activity.

These models provide mechanistic insights by highlighting the key intermolecular interactions (steric, electrostatic, hydrophobic) between the ligands and their biological target. mdpi.comtandfonline.com For instance, a QSAR study on pyridone-pyrimidone derivatives identified the effects of steric and electrostatic substituents on their biological activity, providing a guide for designing new, more potent compounds. asianpubs.org If 2(1H)-Pyridinone, 4-(chloromethyl)- were part of a series of biologically active compounds, QSAR modeling could be used to understand the contribution of the 4-(chloromethyl) group to its activity and to suggest modifications to improve its potency or other properties.

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Pharmacologically Active Analogues

The 4-(chloromethyl)-2(1H)-pyridinone scaffold is a valuable starting point for creating diverse libraries of compounds. The reactivity of the chloromethyl group allows for facile nucleophilic substitution reactions, providing a straightforward method to link the pyridinone core to various functional groups and molecular scaffolds. This versatility has been exploited in the development of inhibitors and modulators for enzymes and receptors implicated in numerous diseases.

Inhibitors of Viral Enzymes (e.g., HIV-1 Protease, HIV-1 Reverse Transcriptase, Influenza PA Endonuclease, HBV DNA Replication)

The pyridinone core is a recognized pharmacophore in the design of antiviral agents. Its ability to engage in key hydrogen bonding and metal chelation interactions within enzyme active sites makes it a suitable candidate for inhibitor development.

Influenza PA Endonuclease Inhibitors: The endonuclease activity of the influenza virus polymerase acidic (PA) protein is a critical target for antiviral drugs. Research has identified 3-hydroxypyridin-2(1H)-one derivatives as potent inhibitors of the PA endonuclease. nih.gov A fragment-based drug discovery approach has led to the synthesis of highly potent pyridinone derivatives. nih.gov In one example, the synthesis of a potent inhibitor involved a nucleophilic substitution reaction on a chloromethyl-substituted pyrone, which was subsequently converted to the corresponding pyridinone, highlighting the utility of the chloromethyl group as a synthetic handle. nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibitors: Pyridinone-containing compounds are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). uni-konstanz.denih.gov These inhibitors bind to an allosteric pocket in the enzyme, inducing a conformational change that disrupts its catalytic activity. nih.gov While many pyridone-based NNRTIs have been developed, the direct use of 4-(chloromethyl)-2(1H)-pyridinone as a starting material is not extensively detailed in the surveyed literature. However, related synthetic strategies for dual HIV-1 reverse transcriptase and integrase inhibitors have utilized chloromethyl derivatives of other heterocyclic systems, such as quinoline-4-ones, as key intermediates. nih.gov

HIV-1 Protease Inhibitors: The development of potent HIV-1 protease inhibitors is a cornerstone of antiretroviral therapy. nih.gov Design strategies have focused on creating molecules that mimic the transition state of the enzyme's natural substrates. nih.govnih.gov These efforts have led to a variety of complex molecular architectures, including macrocyclic inhibitors and compounds incorporating pseudosymmetric dipeptide isosteres. nih.govnih.govnih.gov While these inhibitors are highly effective, the specific use of 4-(chloromethyl)-2(1H)-pyridinone in their synthesis is not a prominent strategy in the reviewed literature.

HBV DNA Replication Inhibitors: The search for novel hepatitis B virus (HBV) inhibitors has explored various heterocyclic compounds. Pyridazinone derivatives have been identified as a class of non-nucleosidic inhibitors that can induce the formation of genome-free capsids. nih.gov Furthermore, N-hydroxypyridinediones have been investigated as inhibitors of the HBV ribonuclease H (RNaseH) activity. nih.gov Although these findings underscore the potential of pyridinone-like structures in targeting HBV, a direct synthetic route from 4-(chloromethyl)-2(1H)-pyridinone to HBV replication inhibitors is not explicitly described in the available research.

Kinase Inhibitors (e.g., VPS34, FRK, PDE4D, CAMK1D, Bromodomain Inhibitors)

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. The pyridinone scaffold has been explored for its potential to generate ATP-competitive kinase inhibitors.

VPS34 Inhibitors: Vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase, is a target in cancer therapy due to its role in autophagy. Selective inhibitors of Vps34 have been developed, such as VPS34-IN1, which has an IC₅₀ of approximately 25 nM. nih.govmedchemexpress.com However, the core structures of these reported inhibitors are typically based on scaffolds like thieno[3,2-d]pyrimidine (B1254671) or tetrahydropyrimidopyrimidinone, rather than being synthesized directly from 4-(chloromethyl)-2(1H)-pyridinone. nih.govnih.gov

Bromodomain Inhibitors: The Bromodomain and Extra-Terminal Domain (BET) family of proteins are epigenetic readers that are key targets in oncology and inflammation. A structure-guided design campaign has produced pyridinone-based inhibitors that are highly selective for the first bromodomain (BD1) of BET proteins. nih.gov One such inhibitor, XL-126, demonstrated a high affinity (Kd of 8.9 nM) and 185-fold selectivity for BD1 over the second bromodomain (BD2). nih.gov This selectivity is attributed to specific interactions within the BD1 binding pocket and leads to potent anti-inflammatory effects. nih.gov

Other Kinase Inhibitors: The 2(1H)-pyrazinone heterocycle, structurally related to pyridinone, has been identified as a viable scaffold for developing ATP-competitive kinase inhibitors. researchgate.net Additionally, selective inhibitors for targets like Calmodulin-Dependent Kinase 1D (CaMK1D) have been developed using pyrimidine-5-carboxamide cores, demonstrating the broad utility of nitrogen-containing heterocycles in kinase inhibitor design. nih.gov

Interactive Table: Pyridinone and Related Scaffolds as Kinase Inhibitors

| Target Family | Specific Target | Scaffold Type | Key Finding/Activity |

| Epigenetic Readers | BRD4 BD1 | Pyridinone | Potent and selective inhibition (Kd = 8.9 nM), leading to anti-inflammatory effects. nih.gov |

| Lipid Kinases | VPS34 | Thieno[3,2-d]pyrimidine | Selective inhibition with an IC₅₀ of ~25 nM (VPS34-IN1). nih.govmedchemexpress.com |

| Protein Kinases | General | 2(1H)-Pyrazinone | Identified as a suitable scaffold for ATP-competitive kinase inhibition. researchgate.net |

| Protein Kinases | CaMK1D | Pyrimidine-5-carboxamide | Development of selective inhibitors that improve insulin (B600854) sensitivity in mouse models. nih.gov |

Anti-inflammatory and Immunomodulatory Agents (Mechanistic Focus)

Derivatives of 4(1H)-pyridinone have demonstrated significant potential as anti-inflammatory agents.

Mechanism of Action: Studies have shown that various 1,2,5-trisubstituted and 1,3-disubstituted 4(1H)-pyridinone derivatives exhibit potent analgesic and anti-inflammatory activities. nih.govnih.gov In preclinical models, these compounds were effective in reducing acetic acid-induced writhing and carrageenan-induced paw edema, with activity comparable or superior to standard drugs like aspirin (B1665792) and indomethacin. nih.govnih.gov The anti-inflammatory efficacy of pyridinone-based BET bromodomain inhibitors further highlights the mechanistic link between this scaffold and the modulation of inflammatory pathways. nih.gov

Interactive Table: Anti-inflammatory Activity of 4(1H)-Pyridinone Derivatives

| Compound Series | Preclinical Model | Result | Reference |

| 1,3-disubstituted 4(1H)-pyridinones | Acetic acid-induced writhing | Analgesic activity comparable to aspirin. | nih.gov |

| 1,3-disubstituted 4(1H)-pyridinones | Carrageenan rat paw edema | Anti-inflammatory activity comparable to indomethacin. | nih.gov |

| 1,2,5-trisubstituted 4(1H)-pyridinones | Acetic acid-induced writhing | Higher analgesic activity than aspirin. | nih.gov |

| 1,2,5-trisubstituted 4(1H)-pyridinones | Carrageenan rat paw edema | Higher anti-inflammatory activity than indomethacin. | nih.gov |

| Pyridinone-based BET inhibitors | Cellular assays | Potent anti-inflammatory efficacy. | nih.gov |

Anticancer Agents (Mechanistic Focus, e.g., Mcl-1 Inhibitors)

The development of novel anticancer agents often involves targeting pathways related to cell proliferation, apoptosis, and angiogenesis. Pyridinone and quinolinone scaffolds are present in several classes of anticancer compounds.

Tubulin Polymerization Inhibition: A promising strategy in cancer chemotherapy is the disruption of microtubule dynamics. Researchers have developed 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which contain a quinolinone core (a fused pyridinone). rsc.org These compounds act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site, leading to cell cycle arrest and cytotoxicity in various cancer cell lines. rsc.org

Receptor-Mediated Anticancer Activity: As mentioned previously, agonists for the CB2 receptor based on the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold have shown the ability to reduce the viability of neuroblastoma cancer cells through a CB2R-mediated mechanism. nih.gov

Kinase Inhibition in Cancer: The synthesis of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which started from a related 2-(chloromethyl)pyridine (B1213738) hydrochloride, has yielded compounds with anticancer activity. nih.gov

Antibacterial and Antimicrobial Agents (Mechanistic Focus)

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The pyridinone and quinolinone cores are found in many compounds with antibacterial properties.

Quinolone-Based Agents: The 2-alkyl-4(1H)-quinolones are a class of bacterial secondary metabolites with diverse bioactivities, including antibacterial and antifungal effects. uni-konstanz.de The synthesis of these natural products and their analogues often utilizes 2-(chloromethyl)quinolin-4(1H)-ones as key intermediates, which undergo coupling reactions to introduce various side chains. uni-konstanz.de This demonstrates a clear application for the chloromethyl-activated pyridinone-like scaffold in generating antibacterial diversity.

Pyridopyrimidinone Derivatives: In a study aimed at discovering new antimicrobial agents, researchers synthesized a series of 4H-pyrido[1,2-a]pyrimidin-4-ones starting from substituted 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-ones. nih.gov Although the specific compounds synthesized in this study were found to be devoid of significant antimicrobial activity, the synthetic strategy validates the use of the chloromethyl-activated precursor for library generation. nih.gov Other research has successfully identified 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones with notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Iron Chelators (Mechanistic Focus on Chelation)

The 2(1H)-pyridinone moiety is a structural component of various compounds designed as iron chelators. The ability of pyridinone-based ligands to bind iron is well-documented, particularly in the context of 3-hydroxy-4-pyridinones, where the hydroxyl and ketone groups form a bidentate chelation site for Fe(III). nih.govestranky.skgoogle.comnih.gov While the direct iron-chelating properties of 2(1H)-Pyridinone, 4-(chloromethyl)- itself are not extensively reported, its utility lies in its role as a precursor for more complex chelators.

The reactive chloromethyl group at the 4-position serves as a key anchoring point for the introduction of additional chelating moieties. Through nucleophilic substitution reactions, various groups containing donor atoms (e.g., oxygen, nitrogen, or sulfur) can be appended to the pyridinone core. This synthetic strategy allows for the construction of multidentate ligands designed to wrap around and sequester iron with high affinity and selectivity.

Mechanism of Chelation: The fundamental mechanism of iron chelation by pyridinone-based ligands involves the formation of a stable coordination complex with the ferric ion (Fe³⁺). The oxygen atoms of the pyridinone ring system, often in conjunction with other strategically placed donor atoms within the ligand, donate lone pairs of electrons to the empty d-orbitals of the iron atom. For the 2(1H)-pyridinone scaffold, the carbonyl oxygen is a primary coordination site. The design of effective iron chelators based on 2(1H)-Pyridinone, 4-(chloromethyl)- would involve the synthetic introduction of at least one other strong donor group. For instance, the chloromethyl group can be converted to an aminomethyl, hydroxymethyl, or thiomethyl group, which can then be further elaborated to introduce additional chelating arms, such as carboxylates, hydroxamates, or other catechols. The resulting multidentate ligand can then form a stable, often octahedral, complex with Fe³⁺, effectively sequestering it from biological systems. This approach is crucial in the treatment of iron overload diseases. researchgate.netresearchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies

The 2(1H)-pyridinone ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a scaffold that can bind to multiple biological targets with high affinity. nih.govfrontiersin.org This makes 2(1H)-Pyridinone, 4-(chloromethyl)- an attractive starting point for both scaffold hopping and bioisosteric replacement strategies. researchgate.netnih.govmdpi.com

Scaffold Hopping: This strategy involves replacing the core molecular framework of a known active compound with a structurally different scaffold while maintaining the original biological activity. The goal is often to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to explore new intellectual property space. The reactive nature of the 4-(chloromethyl) group on the 2(1H)-pyridinone ring allows for the facile attachment of various side chains and functional groups that mimic the key interactions of a parent pharmacophore. By strategically designing these modifications, medicinal chemists can "hop" from a known scaffold to the pyridinone core, potentially discovering novel drug candidates. frontiersin.orgnih.gov

Bioisosteric Replacement: Bioisosterism is the substitution of a molecule or group with another that has similar physical or chemical properties, resulting in similar biological effects. estranky.skkcl.ac.ukmdpi.comrsc.orgresearchgate.netmdpi.com The 2(1H)-pyridinone ring itself can act as a bioisostere for other aromatic or heterocyclic systems. For example, it has been employed as a replacement for amide, pyridine (B92270), pyranone, pyrimidine, pyrazine, and phenol (B47542) rings. nih.govfrontiersin.org The 4-(chloromethyl) substituent provides a versatile point for derivatization, allowing for the fine-tuning of the molecule's properties to match those of the group it is replacing. This strategy can be used to overcome issues with metabolism, toxicity, or solubility of a lead compound while retaining its desired biological activity.

Development of Chemical Probes and Analytical Tools for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. researchgate.net The development of effective probes often requires a modular design, incorporating a recognition element, a linker, and a reporter group (e.g., a fluorophore or an affinity tag). The reactive chloromethyl group of 2(1H)-Pyridinone, 4-(chloromethyl)- makes it an ideal building block for the synthesis of such probes.

The pyridinone core can serve as the recognition element, targeting specific proteins or enzymes. The chloromethyl group acts as a versatile linker, allowing for the covalent attachment of various reporter groups through nucleophilic substitution reactions. For example, a fluorescent dye containing a nucleophilic handle (e.g., an amine or thiol) can be readily conjugated to the 4-position of the pyridinone ring. The resulting fluorescent probe can then be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the subcellular localization of a target protein.

Flow Cytometry: To quantify target expression levels in a population of cells.

High-Throughput Screening: To identify new inhibitors or modulators of a target protein. researchgate.netnih.govthno.orgnih.gov

The ability to easily modify the pyridinone scaffold at the 4-position allows for the systematic optimization of the probe's properties, such as its affinity, selectivity, and cell permeability.

Applications in Fragment-Based Drug Design

Fragment-based drug design (FBDD) has emerged as a powerful approach for the discovery of new drug candidates. nih.govdundee.ac.ukresearchgate.net This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a fragment hit is identified, it is then optimized and elaborated into a more potent lead compound.

The 2(1H)-pyridinone scaffold is well-suited for FBDD due to its small size, drug-like properties, and the presence of multiple points for derivatization. nih.govfrontiersin.org 2(1H)-Pyridinone, 4-(chloromethyl)- can serve as a valuable fragment in FBDD campaigns. The pyridinone core can provide the initial binding interactions with the target, while the reactive chloromethyl group offers a clear vector for chemical elaboration.

Once a fragment containing the 4-(chloromethyl)-2(1H)-pyridinone scaffold is identified as a binder, medicinal chemists can employ a variety of synthetic strategies to "grow" the fragment into a more potent inhibitor. This can involve:

Fragment Growing: Extending the molecule from the chloromethyl position to interact with adjacent pockets on the protein surface.

Fragment Linking: Connecting the 4-(chloromethyl)-2(1H)-pyridinone fragment to another fragment that binds in a nearby site.

Fragment Merging: Combining the structural features of the pyridinone fragment with those of another overlapping fragment to create a novel, more potent molecule.

This iterative process of design, synthesis, and testing, guided by structural biology techniques such as X-ray crystallography or NMR, can lead to the rapid development of highly potent and selective drug candidates.

Mechanistic Studies of Environmental Fate and Advanced Analytical Detection in Complex Matrices

Degradation Pathways in Environmental Systems

The persistence and transformation of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) in the environment are governed by a series of chemical and biological processes, including hydrolysis, photolysis, and biodegradation.

Hydrolysis: The hydrolysis of α-chloro-substituted pyridones is influenced by the electronic structure of the pyridine (B92270) ring. Studies on similar compounds, such as α-chloro-N-methyl-4-pyridone, have shown that the greater polarity and zwitterionic character of the 4-pyridone structure can enhance the rate of hydrolysis by more than five-fold compared to the 2-pyridone isomer. nih.gov This is attributed to the increased electrophilicity of the heterocyclic structure, making it more susceptible to nucleophilic attack. nih.gov The proposed mechanism involves the nucleophilic attack on the α-carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the chloride leaving group. nih.gov

Photolysis: The photochemical degradation of pyridines can be initiated by UV irradiation. For instance, pyridine itself absorbs UV light, with an absorption maximum around 256 nm in aqueous solutions, which can lead to its degradation. researchgate.net The presence of hydrogen peroxide (H₂O₂) can enhance the photodegradation process by generating hydroxyl radicals (•OH), which are highly reactive and can accelerate the breakdown of the pyridine ring. nih.gov The photolytic destruction of 2-halogenated pyridines has been shown to follow pseudo-first-order kinetics, with rapid dehalogenation being a key initial step. researchgate.net Studies on the herbicide acetochlor, which also contains a chloro-substituted N-acyl group, have demonstrated that the primary step in its photolysis is dehalogenation. nih.gov Similarly, the photocatalytic degradation of halogenated compounds using titanium dioxide (TiO₂) under UV light has proven effective for various substances, suggesting a potential pathway for the degradation of 4-(chloromethyl)-2(1H)-pyridinone. mdpi.com

Biodegradation: The biodegradation of pyridine and its derivatives is a known environmental process carried out by various microorganisms. researchgate.net Bacteria, in particular, can utilize pyridines as a source of carbon and nitrogen. researchgate.netnih.gov The initial steps in the aerobic biodegradation of pyridine often involve hydroxylation of the ring, followed by ring cleavage. researchgate.netnih.gov Several bacterial strains, including Arthrobacter sp. and Bacillus sp., have been identified as capable of degrading pyridine. researchgate.netnih.gov The degradation pathways can vary, with some involving the formation of intermediates like succinic acid. nih.gov For halogenated aromatic compounds, the dehalogenation step is a critical and often difficult part of the biodegradation process. demarcheiso17025.comfda.gov Microorganisms have evolved enzymatic machinery, such as dehalogenases, to cleave carbon-halogen bonds, initiating the degradation cascade. mdpi.com

Advanced Analytical Method Development for Trace Level Quantification in Environmental and Biological Samples

The detection and quantification of trace levels of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) in complex matrices such as food and water necessitate the development of highly sensitive and selective analytical methods. umb.edulcms.cz Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering the required sensitivity and specificity. researchgate.net

Sample Preparation and Clean-up Strategies

Effective sample preparation is a critical prerequisite for accurate and reliable quantification, aiming to extract the analyte of interest and remove interfering matrix components.

For Food Samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. scharlab.comamericanlaboratory.comorientjchem.org The general procedure involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. scharlab.comorientjchem.org A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, using sorbents such as primary secondary amine (PSA) to remove organic acids, fatty acids, and sugars, and C18 to remove nonpolar interferences like fats and waxes. americanlaboratory.comorientjchem.org For particularly fatty matrices, zirconia-based sorbents can offer enhanced fat removal. americanlaboratory.com

For Water and Soil Samples: Solid-phase extraction (SPE) is a common technique for the pre-concentration and cleanup of analytes from water samples. umb.edu For soil samples, initial extraction can be performed using appropriate solvents, followed by cleanup steps to remove matrix components that could interfere with the analysis. rsc.org The choice of extraction solvent and SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Validation of Analytical Methods

The validation of an analytical method is essential to ensure its reliability and fitness for purpose. demarcheiso17025.compharmout.netcampilab.by Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include linearity, reproducibility (precision), and limits of detection (LOD) and quantification (LOQ). pharmout.netnih.gov

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve. nih.gov

Reproducibility: Reproducibility, or precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same prescribed conditions. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov

A study on the similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, using LC-MS/MS reported a limit of quantification of 0.3 ppm. researchgate.net This suggests that a similarly sensitive method could be developed for 4-(chloromethyl)-2(1H)-pyridinone. The validation of such a method would involve demonstrating acceptable performance for these key parameters in the target matrices.

Research into Potential for Bioaccumulation and Environmental Transport Mechanisms

Bioaccumulation: Bioaccumulation refers to the uptake and concentration of a substance in an organism from its environment, through all routes of exposure. The octanol-water partition coefficient (LogKow or LogP) is a key physicochemical property used to predict the bioaccumulation potential of a substance. A higher LogKow value generally indicates a greater potential for a substance to partition into fatty tissues and bioaccumulate. For the related compound, 4-(chloromethyl)pyridine, the calculated XLogP3 value is 1.3, suggesting a relatively low potential for bioaccumulation. nih.gov However, experimental data are necessary to confirm this prediction for 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI).

Environmental Transport: The transport of a chemical in the environment is influenced by its physical and chemical properties, such as its water solubility and its tendency to adsorb to soil and sediment. Compounds with higher water solubility tend to be more mobile in aquatic systems, while those with a high affinity for organic matter in soil will be less mobile. The structure of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI), with its polar pyridinone ring and a chloromethyl group, suggests a degree of water solubility and potential for mobility in the environment. However, specific studies on its adsorption-desorption behavior in different soil types are needed to accurately predict its environmental transport.

常见问题

Q. Q1. What are the established synthetic routes for 2(1H)-Pyridinone,4-(chloromethyl)-(9CI), and how can reaction conditions be optimized for higher yields?

Answer: The synthesis of chloromethyl-substituted pyridinones typically involves nucleophilic substitution or alkylation reactions. For example, the introduction of a chloromethyl group at the 4-position can be achieved via Friedel-Crafts alkylation or by reacting 4-hydroxypyridinone derivatives with chloromethylating agents like chloromethyl ethers. Optimization may include:

- Temperature control (e.g., 0–5°C to minimize side reactions) .

- Use of anhydrous solvents (e.g., DMF or THF) to enhance reagent stability .

- Catalytic approaches, such as Lewis acids (e.g., AlCl₃), to improve regioselectivity .

Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm purity and structure .

Q. Q2. How can researchers validate the stability of 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) under varying storage conditions?

Answer: Stability studies should assess:

- Hydrolytic sensitivity: Incubate the compound in buffered solutions (pH 3–9) at 25°C and 40°C, monitoring degradation via UV-Vis or LC-MS .

- Light sensitivity: Expose samples to UV/visible light (ICH Q1B guidelines) and track photodegradation products .

- Solid-state stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal decomposition .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of the chloromethyl group in 2(1H)-Pyridinone derivatives during cross-coupling reactions?

Answer: The chloromethyl group acts as an electrophilic site, enabling:

- Nucleophilic aromatic substitution (SNAr): Reactivity is enhanced by electron-withdrawing effects of the pyridinone ring, facilitating attacks by amines or thiols .

- Transition-metal catalysis: Palladium-mediated couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., Pd(PPh₃)₄) to avoid dehalogenation side reactions .

Computational studies (DFT) can predict reaction pathways and transition states, aiding in catalyst design .

Q. Q4. How do structural modifications at the 4-position of 2(1H)-Pyridinone impact its biological activity, and what methods resolve contradictions in reported data?

Answer:

- Structure-activity relationship (SAR) studies: Replace the chloromethyl group with other substituents (e.g., hydroxymethyl, trifluoromethyl) and test inhibitory effects on target enzymes (e.g., dihydropyrimidine dehydrogenase) using kinetic assays .

- Data contradiction resolution: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer ionic strength, co-solvents). Standardize protocols across studies and validate purity via orthogonal methods (e.g., elemental analysis, HRMS) .

Methodological Guidance

Q. Q5. What analytical strategies are recommended for detecting trace impurities in 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) synthesized via multi-step routes?

Answer:

- Chromatographic separation: Use UPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve intermediates and byproducts .

- Mass spectrometry: High-resolution MS (HRMS) identifies impurities with mass errors <5 ppm.

- Quantitative NMR (qNMR): Deuterated solvents (e.g., DMSO-d₆) enable precise quantification of residual solvents or unreacted starting materials .

Q. Q6. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor while minimizing off-target effects?

Answer:

- Screening cascade: Begin with in vitro kinase profiling (e.g., Eurofins KinaseProfiler®) at 10 µM to identify hits. Confirm dose-response curves (IC₅₀) for prioritized kinases .

- Selectivity optimization: Use molecular docking (e.g., AutoDock Vina) to model interactions with ATP-binding pockets. Introduce steric hindrance (e.g., bulkier substituents) to enhance specificity .

- Cellular assays: Validate target engagement in cell lines via Western blotting for phosphorylated substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。